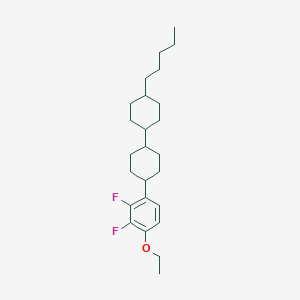

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexane derivatives are a significant class of compounds in organic chemistry, offering a wide array of applications in materials science, pharmaceuticals, and liquid crystal technology. The introduction of functional groups, such as ethoxy and difluorophenyl groups, into the cyclohexane structure can significantly alter its physical, chemical, and electronic properties, making it useful in various scientific and industrial applications.

Synthesis Analysis

Synthesis of complex cyclohexane derivatives often involves multi-step organic reactions, including halogenation, nucleophilic substitution, and catalytic hydrogenation. A notable example is the synthesis of liquid crystal compounds through Grignard reactions, dehydration, hydrogenation, and Wittig reactions, which are common steps in preparing cyclohexane-based materials with specific electronic and optical properties (Tian Hui-qiang, 2010).

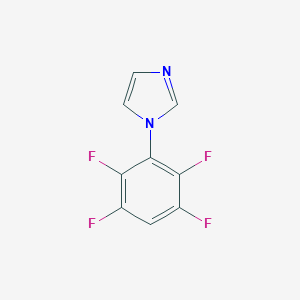

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial in determining their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural analysis. For example, the crystal and molecular structures of mesogenic trans, trans-4'-alkylbicyclohexyl-4-carbonitriles were determined, revealing that both cyclohexyl rings assume the chair conformation (W. Haase & H. Paulus, 1983).

Chemical Reactions and Properties

Cyclohexane derivatives undergo various chemical reactions, including oxidation, photolysis, and cycloaddition, which can be used to introduce or modify functional groups. For instance, the oxidation of cyclohexene by hydrogen peroxide catalyzed by 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane offers a practical method to synthesize trans-1,2-cyclohexanediol, highlighting the derivatives' reactivity and potential for selective synthesis (Lei Yu et al., 2014).

Aplicaciones Científicas De Investigación

Formation and Reactivity of Cyclic Compounds : The study of cyclic compounds and their formation is a significant area of research. For example, the formation of 1,2-dioxanes from reactions with tris(2,4-pentanedionato)manganese(III) showcases the complex reactivity of related compounds (Nishino et al., 1991).

Stereochemical Effects in Chemical Ionization : The configurational effects on internal proton transfers in stereoisomeric cyclohexanes are explored, demonstrating the nuanced influence of molecular structure on chemical reactions (Denekamp & Mandelbaum, 1995).

Synthesis and Properties of Liquid Crystals : Research on the synthesis of compounds like 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates reveals their applications in creating nematic phases, crucial for the development of liquid crystal materials (Takatsu, Takeuchi, & Satō, 1984).

Photoreactions and Photochemistry : Studies on the photochemistry of related cyclohexane compounds, such as the photoisomerization of trans-1-o-Hydroxyphenyl-2-phenylcyclopropane, contribute to the understanding of photochemical reactions and their applications (Delgado et al., 1999).

Molecular Recognition and Hydrogen Bonding : The interaction of diols with multidentate polyhydroxy macrocycles, as observed in compounds like cis- and trans-4-tert-butylcyclohexanol, showcases the importance of molecular recognition in chemistry, which has implications in various fields including pharmaceuticals (Kikuchi et al., 1991).

High-Pressure Phase Studies : Research on high-pressure phase studies of liquid crystalline cyclohexane derivatives helps in understanding the behavior of materials under extreme conditions, which is important for materials science and engineering (Rübesamen & Schneider, 1993).

Synthesis of Polyimides : The synthesis of organosoluble and transparent polyimides derived from trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride highlights the applications in creating high-performance polymers with specific optical properties (Zhao et al., 2015).

Propiedades

IUPAC Name |

1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h16-21H,3-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZNOTOAQDMKMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623348 |

Source

|

| Record name | 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) | |

CAS RN |

124728-81-0 |

Source

|

| Record name | 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,3-difluoro-4-[trans-4-(trans-4-pentylcyclohexyl)-cyclohexyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B54771.png)

![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)

![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)

![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)